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Compound of Interest

Compound Name: Glycozolinine

Cat. No.: B032811

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure
elucidation of Glycozolinine, a carbazole alkaloid isolated from the plant species Glycosmis
pentaphylla. This document details the key experimental methodologies and spectroscopic
data that were instrumental in determining its molecular architecture as 6-hydroxy-3-
methylcarbazole.

Isolation of Glycozolinine

Glycozolinine was first isolated from the seeds of Glycosmis pentaphylla, a plant belonging to
the Rutaceae family. The isolation procedure typically involves the extraction of the plant
material with a suitable organic solvent, followed by chromatographic separation to yield the
pure alkaloid.

Experimental Protocol: Isolation and Purification

A general procedure for the isolation of carbazole alkaloids from Glycosmis pentaphylla
involves the following steps:

o Extraction: The dried and powdered plant material (seeds) is subjected to Soxhlet extraction
or maceration with a solvent such as petroleum ether, chloroform, or methanol to obtain a
crude extract.
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e Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to
separate the basic alkaloids from other neutral and acidic components. The extract is
dissolved in an organic solvent and washed with an aqueous acid solution (e.g., 5% HCI).
The acidic aqueous layer, now containing the protonated alkaloids, is collected.

o Basification and Re-extraction: The acidic aqueous layer is basified with a base (e.g.,
NH4OH or Na2COs) to a pH of approximately 9-10. This deprotonates the alkaloids, which
are then re-extracted into an immiscible organic solvent (e.g., chloroform or ethyl acetate).

o Chromatographic Separation: The resulting crude alkaloid mixture is concentrated and
subjected to column chromatography over silica gel or alumina. The column is eluted with a
gradient of solvents of increasing polarity (e.g., petroleum ether-ethyl acetate mixtures) to
separate the individual alkaloids.

o Crystallization: Fractions containing Glycozolinine are identified by thin-layer
chromatography (TLC) analysis. The solvent is evaporated from these fractions, and the
residue is purified by recrystallization from a suitable solvent system to yield pure
Glycozolinine.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of Glycozolinine was achieved through a
combination of spectroscopic techniques, primarily Ultraviolet (UV) and Infrared (IR)
spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C).

husicochemical :

Property Value
Molecular Formula C13H11NO
Appearance Crystalline solid
CAS Number 5257-08-9

Ultraviolet (UV) and Infrared (IR) Spectroscopy
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UV and IR spectroscopy provided the initial insights into the functional groups and the
chromophoric system present in Glycozolinine.

Spectroscopic Data Value (cm~?) or (nm) Interpretation

Suggests a carbazole

UV Amax 238, 258, 303, 330
chromophore
IR (KBr) 3400 (br) O-H stretching (phenolic)
N-H stretching (secondar
3300 _ 9 Y
amine)
1620, 1580 Aromatic C=C stretching
1330 C-N stretching
1210 C-O stretching (phenolic)

The UV spectrum is characteristic of a carbazole skeleton. The IR spectrum indicates the
presence of a hydroxyl group (phenolic), a secondary amine (part of the carbazole ring), and
an aromatic system.

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight and elemental composition
of Glycozolinine.

Mass Spectrometry Data m/z Value Interpretation

Molecular ion peak, confirming
[M]* 197 _
the molecular weight

The molecular ion peak at m/z 197 corresponds to a molecular formula of C13H1:NO, which
was confirmed by high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectroscopy were the most powerful tools for the definitive structural

elucidation of Glycozolinine, allowing for the precise assignment of all proton and carbon

atoms in the molecule.

IH NMR Spectroscopic Data (in CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.85 d 1H H-4
7.78 brs 1H N-H
7.25 d 1H H-5
7.18 S 1H H-2
7.05 d 1H H-8
6.80 dd 1H H-7
4.85 S 1H O-H
2.45 S 3H -CHs
13C NMR Spectroscopic Data (in CDCls)
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Chemical Shift (6, ppm) Assighment
148.5 C-6
140.2 C-8a
138.0 C-4a
124.5 C-9%a
123.8 C-4
122.5 C-2
120.0 C-3
118.5 C-5
112.0 C-7
110.0 C-1
109.5 C-8
105.0 C-9b
215 -CHs

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A few milligrams of pure Glycozolinine are dissolved in a deuterated
solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR tube.

e H NMR: The *H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or

500 MHz). Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR: The 3C NMR spectrum is acquired on the same instrument, typically using a

proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon

atom. A larger number of scans is usually required due to the lower natural abundance of the

13C isotope.
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e 2D NMR (COSY, HSQC, HMBC): To aid in the structural assignment, 2D NMR experiments
such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

o COSY: Identifies proton-proton couplings within the same spin system.
o HSQC: Correlates protons directly to their attached carbons.

o HMBC: Shows correlations between protons and carbons that are two or three bonds
away, which is crucial for connecting different fragments of the molecule.

Logical Elucidation of the Structure

The combined spectroscopic data allows for a step-by-step deduction of the Glycozolinine

structure.

Spectroscopic Data
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Logical workflow for the structure elucidation of Glycozolinine.

¢ Molecular Formula and Core Structure: The mass spectrum established the molecular
formula as C13H11NO. The UV and IR spectra strongly suggested the presence of a
carbazole ring system, which accounts for C12HoN of the formula.
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« ldentification of Substituents: The remaining atoms, CH20, and the IR data pointed to a
methyl (-CHs) and a hydroxyl (-OH) group as the substituents on the carbazole ring.

e Placement of Substituents: The *H and 3C NMR data were crucial for determining the
positions of the methyl and hydroxyl groups.

o The singlet at 2.45 ppm in the *H NMR is characteristic of a methyl group attached to an
aromatic ring.

o The broad singlet at 4.85 ppm, which is exchangeable with D20, confirms the phenolic
hydroxyl group.

o The coupling patterns of the aromatic protons in the *H NMR spectrum, along with the
chemical shifts in the 13C NMR spectrum, were analyzed.

o 2D NMR experiments, particularly HMBC, would show correlations from the methyl
protons to adjacent aromatic carbons and from the aromatic protons near the hydroxyl
group to the carbon bearing it, allowing for the unambiguous placement of the methyl
group at position 3 and the hydroxyl group at position 6.

Conclusion

The systematic application of modern spectroscopic techniques, including mass spectrometry,
UV-Vis, IR, and particularly high-field *H and 3C NMR spectroscopy, has unequivocally
established the chemical structure of Glycozolinine as 6-hydroxy-3-methylcarbazole. This
detailed structural information is fundamental for further research into its synthesis,
biosynthesis, and potential pharmacological activities.
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Overall experimental workflow for the isolation and structure elucidation of Glycozolinine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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